2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
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Overview
Description
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a benzoxazole ring, a nitrophenol group, and a dichlorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 4-nitrophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric groups.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenol group can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features but different substituents.
2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol: A related compound with a methoxy group instead of a nitro group.
Uniqueness
2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is unique due to the presence of both a benzoxazole ring and a nitrophenol group, which confer distinct chemical and biological properties. The dichlorophenyl group also adds to its uniqueness by providing additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C20H11Cl2N3O4 |
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Molecular Weight |
428.2 g/mol |
IUPAC Name |
2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-12-1-4-16(22)15(8-12)20-24-17-9-13(2-6-19(17)29-20)23-10-11-7-14(25(27)28)3-5-18(11)26/h1-10,26H |
InChI Key |
RBLYLLGALKWHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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